3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid
Overview
Description
“3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid” is a chemical compound with the CAS Number: 1157945-03-3 . It has a molecular weight of 310.15 . The IUPAC name for this compound is 3-{[(5-bromo-2-furyl)methyl]amino}-4-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12BrNO3/c1-8-2-3-9(13(16)17)6-11(8)15-7-10-4-5-12(14)18-10/h2-6,15H,7H2,1H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Photodynamic Therapy Application
A study highlights the synthesis and characterization of new zinc phthalocyanine compounds with remarkable potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Several studies focus on the synthesis of compounds from bromomethylbenzofuran and benzoic acid derivatives, evaluating their antimicrobial activities against various bacterial and fungal strains. For example, novel 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles showed significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Synthesis of Pharmaceutical Intermediates
Compounds related to the specified chemical structure have been used as intermediates in synthesizing pharmaceuticals. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, was synthesized from 2-amino-5-methylbenzoic acid, highlighting the importance of these compounds in drug development processes (Cao, 2004).
Safety and Hazards
Properties
IUPAC Name |
3-[(5-bromofuran-2-yl)methylamino]-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-8-2-3-9(13(16)17)6-11(8)15-7-10-4-5-12(14)18-10/h2-6,15H,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINGNFQMZBILBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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